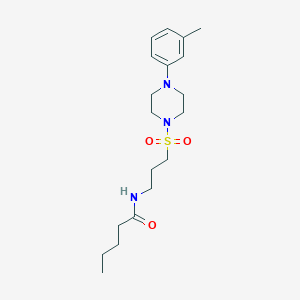

N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)pentanamide

Description

Properties

IUPAC Name |

N-[3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylpropyl]pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31N3O3S/c1-3-4-9-19(23)20-10-6-15-26(24,25)22-13-11-21(12-14-22)18-8-5-7-17(2)16-18/h5,7-8,16H,3-4,6,9-15H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLKXXARVZMTLAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NCCCS(=O)(=O)N1CCN(CC1)C2=CC=CC(=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)pentanamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is first substituted with a tolyl group through a nucleophilic substitution reaction. This intermediate is then reacted with a sulfonyl chloride to introduce the sulfonyl propyl chain. Finally, the resulting compound is coupled with pentanamide under appropriate reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)pentanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The piperazine ring and the tolyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Chemistry: The compound’s unique structure makes it a valuable intermediate for the synthesis of more complex molecules.

Biology: It may be used as a tool compound to study biological processes involving piperazine derivatives.

Medicine: Research has explored its potential as a therapeutic agent, particularly in the context of its interactions with biological targets.

Industry: The compound’s chemical properties make it suitable for use in industrial processes, such as the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)pentanamide involves its interaction with specific molecular targets. The piperazine ring and the sulfonyl propyl chain are key structural features that enable the compound to bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Substituent Diversity : The target compound’s m-tolyl group contrasts with the chlorobenzo-dioxolyl and fluorobenzoyl groups in Compound 9, which may enhance receptor selectivity or metabolic resistance.

- Molecular Weight : The target compound is lighter (~470 g/mol) compared to Compound 9 (786 g/mol), suggesting better bioavailability.

- Synthesis : Compound 9 achieves moderate yield (69%) under mild conditions, while data for the target compound remains unreported.

Physicochemical and Functional Comparisons

Key Findings :

- The target compound’s sulfonyl-propyl linker likely improves aqueous solubility compared to bulkier analogs like Compound 9.

- Lipophilicity differences suggest varied tissue penetration: Compound 9 may accumulate in lipid-rich environments, whereas the target compound could exhibit balanced distribution.

Biological Activity

N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)pentanamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by its structural formula, which features a piperazine ring, a sulfonamide group, and a pentanamide backbone. The presence of the m-tolyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

Research indicates that compounds similar to this compound may act through various mechanisms:

- NF-κB Pathway Modulation : Compounds in this class have demonstrated the ability to activate the NF-κB signaling pathway, which plays a crucial role in immune response and inflammation. For instance, studies showed that certain derivatives enhanced NF-κB activation in THP-1 cells after stimulation with lipopolysaccharides (LPS), indicating potential immunostimulatory effects .

- Cytotoxic Activity : Similar compounds have exhibited selective cytotoxicity against cancer cell lines while sparing non-malignant cells. This selectivity is crucial for developing targeted cancer therapies. In particular, some derivatives were found to be more toxic to human oral squamous carcinoma cells than to normal fibroblast cells, suggesting a favorable therapeutic index .

Structure-Activity Relationship (SAR)

The SAR studies on related compounds reveal insights into optimizing biological activity:

- Substituent Effects : Variations in the substituents on the piperazine ring and the sulfonamide group significantly influence biological activity. For example, alterations in the aryl substituents were correlated with enhanced cytotoxic effects against specific cancer cell lines .

- Kinetic Studies : Kinetic assays demonstrated that certain modifications could enhance the potency of NF-κB activation over time, with some compounds showing significant activity at 12 hours post-treatment compared to 5 hours .

Case Studies and Experimental Findings

Several studies illustrate the biological activity of compounds related to this compound:

| Study | Cell Line | Activity | Mechanism |

|---|---|---|---|

| THP-1 | NF-κB activation | Immunomodulation | |

| Ca9-22 | Cytotoxicity | Induction of apoptosis | |

| HSC-2 | Tumor-selective toxicity | Mitosis inhibition |

In these studies, the compounds were evaluated using various assays such as MTT for cytotoxicity and Western blotting for apoptosis markers. Notably, one study highlighted that specific derivatives induced apoptosis in cancer cells through caspase activation, providing a mechanistic basis for their anticancer effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.